molecular formula C9H7Cl2NO4 B1462333 Ethyl 2,5-dichloro-4-nitrobenzoate CAS No. 1806367-58-7

Ethyl 2,5-dichloro-4-nitrobenzoate

Cat. No. B1462333
CAS RN: 1806367-58-7
M. Wt: 264.06 g/mol
InChI Key: MOADXHNWWYOLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves a series of reactions. For instance, the synthesis of benzocaine, an ethyl ester of p-aminobenzoic acid, involves the reduction and esterification of p-nitrobenzoic acid . Although the exact synthesis process for Ethyl 2,5-dichloro-4-nitrobenzoate is not specified in the search results, it might involve similar steps of nitration, conversion from the nitro group to an amine, and esterification .


Molecular Structure Analysis

The molecular structure of Ethyl 2,5-dichloro-4-nitrobenzoate consists of a benzoate core with two chlorine atoms and one nitro group attached. The ethyl group is attached to the benzoate core via an ester linkage.


Physical And Chemical Properties Analysis

Ethyl 2,5-dichloro-4-nitrobenzoate is a white to light tan powder. The molecular weight is 264.06 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Safety And Hazards

While specific safety data for Ethyl 2,5-dichloro-4-nitrobenzoate was not found, similar compounds like Ethyl 4-nitrobenzoate may cause skin, eye, and respiratory tract irritation . It is recommended to avoid breathing vapors, mist, or gas and to use personal protective equipment as required .

properties

IUPAC Name

ethyl 2,5-dichloro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)5-3-7(11)8(12(14)15)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOADXHNWWYOLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dichloro-4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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